molecular formula C7H17NO2 B14676100 Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- CAS No. 35120-40-2

Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-

Cat. No.: B14676100
CAS No.: 35120-40-2
M. Wt: 147.22 g/mol
InChI Key: WMEKVVUBQYGKMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- can be synthesized through the reaction of dimethylamine with formaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:

(CH3)2NH+CH2O(CH3)2NCH2OH(CH3)2NCH(OCH3)2\text{(CH3)2NH} + \text{CH2O} \rightarrow \text{(CH3)2NCH2OH} \rightarrow \text{(CH3)2NCH(OCH3)2} (CH3)2NH+CH2O→(CH3)2NCH2OH→(CH3)2NCH(OCH3)2

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of dimethylamine and formaldehyde under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: The compound acts as a methylating agent in the presence of acids or bases.

Major Products Formed:

Mechanism of Action

The mechanism of action of Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- primarily involves its role as a methylating agent. It transfers methyl groups to various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific substrates and reactions in which the compound participates .

Comparison with Similar Compounds

  • Dimethylformamide dimethyl acetal (DMF-DMA)
  • N-(Dimethoxymethyl)dimethylamine
  • 1,1-Dimethoxytrimethylamine

Comparison: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- is unique in its ability to act as a versatile methylating agent. Compared to similar compounds, it offers higher reactivity and selectivity in methylation reactions, making it a preferred choice in various industrial and research applications .

Properties

CAS No.

35120-40-2

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-tert-butylperoxy-N,N-dimethylmethanamine

InChI

InChI=1S/C7H17NO2/c1-7(2,3)10-9-6-8(4)5/h6H2,1-5H3

InChI Key

WMEKVVUBQYGKMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCN(C)C

Origin of Product

United States

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